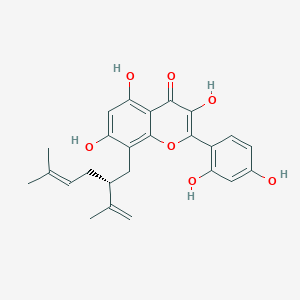

Kushenol C

Overview

Description

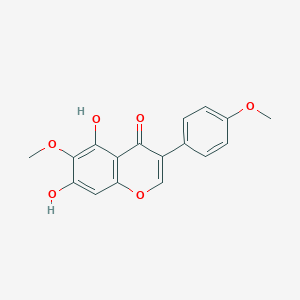

. It belongs to the class of flavonoids, which are known for their diverse biological activities. Kushenol I has garnered attention for its potential therapeutic properties, including anti-inflammatory, anti-oxidative, and anti-cancer effects .

Scientific Research Applications

Mechanism of Action

Kushenol I exerts its effects through various molecular targets and pathways:

Biochemical Analysis

Biochemical Properties

Kushenol C interacts with various biomolecules, including enzymes and proteins, to exert its effects. It has been found to inhibit BACE1 (β-site APP cleaving enzyme 1) with an IC50 of 5.45 µM . This interaction plays a significant role in its biochemical reactions .

Cellular Effects

This compound has shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to suppress the production of inflammatory mediators, including NO, PGE2, IL-6, IL1β, MCP-1, and IFN-β in LPS-stimulated RAW264.7 macrophages . It also upregulates the expression of HO-1 and its activities in these cells . In HaCaT cells, this compound prevents DNA damage and cell death by upregulating the endogenous antioxidant defense system .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It inhibits the activations of STAT1, STAT6, and NF-κB, which might be responsible for the inhibition of NO, PGE2, IL-6, IL1β, MCP-1, and IFN-β in the LPS-stimulated RAW264.7 macrophages . It also upregulates the activation of Nrf2 and Akt in the PI3K-Akt signaling pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions

Kushenol I is primarily obtained through extraction from the roots of Sophora flavescens. The extraction process typically involves the use of organic solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The extracted compound is then purified using techniques like high-performance liquid chromatography (HPLC) to achieve high purity levels .

Industrial Production Methods

Industrial production of Kushenol I is not widely documented, as it is mainly used for research purposes. the extraction and purification methods used in laboratory settings can be scaled up for industrial production. This would involve the use of larger quantities of solvents and more advanced purification techniques to ensure the compound’s purity and yield .

Chemical Reactions Analysis

Types of Reactions

Kushenol I undergoes various chemical reactions, including:

Oxidation: Kushenol I can be oxidized to form different derivatives, which may exhibit distinct biological activities.

Substitution: Substitution reactions can introduce new functional groups into the Kushenol I molecule, leading to the formation of novel compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Kushenol I can lead to the formation of quinones, while reduction can produce alcohols . Substitution reactions can yield a variety of derivatives with different functional groups .

Comparison with Similar Compounds

Kushenol I is part of a group of prenylated flavonoids found in Sophora flavescens. Similar compounds include:

Kurarinone: Another prenylated flavonoid with potent anti-cancer properties, but with a different molecular target profile.

Kushenol I stands out due to its unique combination of anti-inflammatory, anti-oxidative, and anti-cancer effects, making it a versatile compound for scientific research and potential therapeutic applications .

properties

IUPAC Name |

(2R,3R)-2-(2,4-dihydroxyphenyl)-3,7-dihydroxy-5-methoxy-8-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30O7/c1-13(2)6-7-15(14(3)4)10-18-20(29)12-21(32-5)22-23(30)24(31)26(33-25(18)22)17-9-8-16(27)11-19(17)28/h6,8-9,11-12,15,24,26-29,31H,3,7,10H2,1-2,4-5H3/t15-,24+,26-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKEDJCCCNZWOBS-SGOPFIAHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC(CC1=C2C(=C(C=C1O)OC)C(=O)C(C(O2)C3=C(C=C(C=C3)O)O)O)C(=C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CC[C@H](CC1=C2C(=C(C=C1O)OC)C(=O)[C@@H]([C@H](O2)C3=C(C=C(C=C3)O)O)O)C(=C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80243958 | |

| Record name | Kushenol I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80243958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

99119-69-4 | |

| Record name | Kushenol I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80243958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary molecular targets of Kushenol C and how does its interaction with these targets contribute to its observed biological effects?

A: this compound has been shown to interact with several key molecular targets, primarily involved in inflammatory and oxidative stress pathways. [, , , ]

- Nrf2 (Nuclear factor (erythroid-derived 2)-like 2): this compound upregulates Nrf2 transcription activity. This leads to increased expression and activity of HO-1 (heme oxygenase-1), a cytoprotective enzyme that provides anti-inflammatory and antioxidant effects. [, ]

- Akt (Protein kinase B): this compound activates the Akt pathway. This activation contributes to its anti-oxidative stress activity, possibly by regulating downstream antioxidant defenses. []

- NF-κB (nuclear factor-kappaB): this compound suppresses the activation of NF-κB, a key transcription factor involved in inflammatory responses. This inhibition likely contributes to its anti-inflammatory effects by reducing the production of inflammatory mediators. []

- STAT1 and STAT6 (Signal transducer and activator of transcription 1 and 6): this compound inhibits the activation of STAT1 and STAT6, further contributing to its anti-inflammatory effects by suppressing the production of specific inflammatory cytokines. []

- BACE1 (beta-site APP cleaving enzyme 1): this compound demonstrates inhibitory activity against BACE1, an enzyme involved in amyloid beta production, suggesting potential benefits in Alzheimer's disease. []

Q2: Can you provide information on the structural characterization of this compound, including its molecular formula, weight, and spectroscopic data?

A2: Unfortunately, the provided research abstracts do not include detailed spectroscopic data for this compound. To obtain comprehensive spectroscopic data, such as NMR (Nuclear Magnetic Resonance) and mass spectrometry data, it is recommended to refer to publications specifically focused on the isolation and structural characterization of this compound.

Q3: How effective is this compound in mitigating oxidative stress, and what mechanisms are involved?

A: this compound demonstrates significant antioxidant activity through various mechanisms: [, , ]

- Direct radical scavenging: this compound shows scavenging activity against DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis-3-ethylbenzothiazoline-6-sulfonic acid) radicals. []

- Inhibition of intracellular ROS: this compound effectively reduces intracellular ROS (reactive oxygen species) generated by tert-butyl hydroperoxide (tBHP). []

- Upregulation of endogenous antioxidants: this compound enhances the endogenous antioxidant defense system by increasing the levels of glutathione, superoxide dismutase, and catalase. []

- Nrf2 activation and HO-1 induction: By activating the Nrf2 pathway, this compound upregulates HO-1 expression and activity, further contributing to its antioxidant effects. [, ]

- Akt pathway activation: this compound activates the Akt pathway, which may play a role in regulating downstream antioxidant mechanisms. []

Q4: What are the potential applications of this compound based on its observed pharmacological activities?

A4: The research suggests potential therapeutic applications for this compound in:

- Inflammatory diseases: this compound's ability to inhibit key inflammatory mediators and pathways suggests potential in treating inflammatory conditions. []

- Liver injury: this compound protects against both tBHP-induced oxidative stress in hepatocytes and acetaminophen-induced liver injury in mice, indicating potential for treating liver diseases. []

- Skin damage: this compound protects against UVB-induced skin damage in mice, suggesting potential applications in dermatology. []

- Alzheimer's disease: this compound inhibits BACE1 activity, suggesting potential as a preventive or therapeutic agent for Alzheimer's disease. []

- Diabetic complications: this compound inhibits aldose reductase and the formation of advanced glycation endproducts, indicating potential for managing diabetic complications. []

Q5: Has this compound been evaluated in any in vivo models of disease, and what were the findings?

A5: Yes, this compound has been studied in several in vivo models:

- Acetaminophen-induced liver injury in mice: Co-administration of this compound significantly attenuated liver damage and reduced serum markers of liver injury. It also increased antioxidant enzyme expression and decreased pro-inflammatory mediators. []

- UVB-induced skin damage in mice: this compound demonstrated protective effects against UVB-induced skin damage. []

Q6: What are the known limitations of the existing research on this compound, and what future research directions are needed?

A6: While the research on this compound is promising, some limitations exist:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,4-Dimethyltriazolo[4,5-c]pyridine](/img/structure/B150247.png)

![2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-8-[(2R,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-6-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one](/img/structure/B150252.png)

![[3-(Hydroxymethyl)-1H-indol-1-yl]acetic acid](/img/structure/B150265.png)